molecular formula C28H24N2O7S4 B333235 DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B333235
M. Wt: 628.8 g/mol
InChI Key: AZGPRNBXAKDIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several heterocyclic moieties

Preparation Methods

The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. The key steps include the formation of the benzoxazole ring, the quinoline ring, and the dithiole ring. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole and quinoline rings. Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The benzoxazole and quinoline rings allow it to bind to enzymes and receptors, inhibiting their activity. This compound can interfere with cellular pathways by blocking the active sites of enzymes or altering receptor conformation, leading to changes in cellular function .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H24N2O7S4

Molecular Weight

628.8 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H24N2O7S4/c1-28(2)23(38)20(26-40-21(24(32)35-4)22(41-26)25(33)36-5)15-11-10-14(34-3)12-17(15)30(28)19(31)13-39-27-29-16-8-6-7-9-18(16)37-27/h6-12H,13H2,1-5H3

InChI Key

AZGPRNBXAKDIDI-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CSC4=NC5=CC=CC=C5O4)C=C(C=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CSC4=NC5=CC=CC=C5O4)C=C(C=C3)OC)C

Origin of Product

United States

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